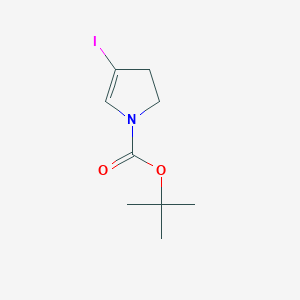![molecular formula C14H12N4O3 B11714940 2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide](/img/structure/B11714940.png)
2-(4-nitrophenyl)-N'-[(E)-(pyridin-4-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide is an organic compound that features a nitrophenyl group and a pyridinylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide typically involves the reaction of 2-(4-nitrophenyl)acetohydrazide with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.
Major Products
Reduction: 2-(4-aminophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Condensation: Hydrazones with different aldehydes or ketones.
Scientific Research Applications
2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic properties, including its ability to inhibit certain enzymes or pathways.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide depends on its specific application. For example, as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)acetohydrazide: Lacks the pyridinylmethylidene moiety.
N’-(pyridin-4-ylmethylidene)acetohydrazide: Lacks the nitrophenyl group.
4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: Contains a disulfanyl group instead of a hydrazide.
Uniqueness
2-(4-nitrophenyl)-N’-[(E)-(pyridin-4-yl)methylidene]acetohydrazide is unique due to the presence of both the nitrophenyl and pyridinylmethylidene groups, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Properties
Molecular Formula |
C14H12N4O3 |
|---|---|
Molecular Weight |
284.27 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O3/c19-14(17-16-10-12-5-7-15-8-6-12)9-11-1-3-13(4-2-11)18(20)21/h1-8,10H,9H2,(H,17,19)/b16-10- |
InChI Key |
LESJQGREIFQTQL-YBEGLDIGSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C\C2=CC=NC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=NC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-9H-pyrido[3,4-b]indole](/img/structure/B11714863.png)
![Ethyl 2,4-diethoxy-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B11714864.png)
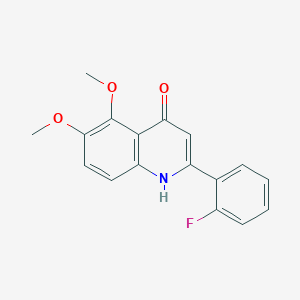
![N-(2,2,2-trichloro-1-{[(2,5-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11714872.png)
![ethyl 5-(benzyloxy)-3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate](/img/structure/B11714875.png)
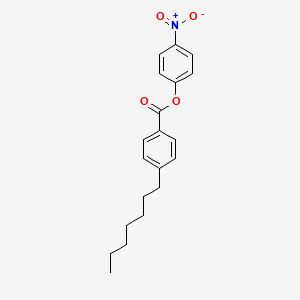
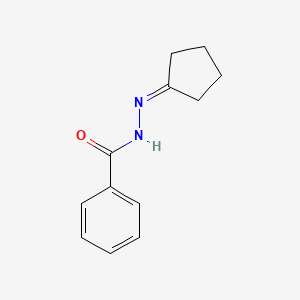
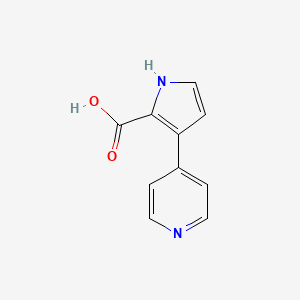
![(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione](/img/structure/B11714929.png)
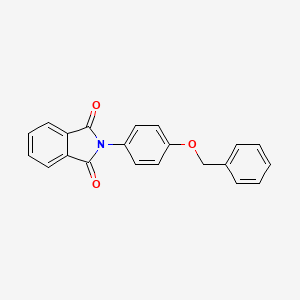
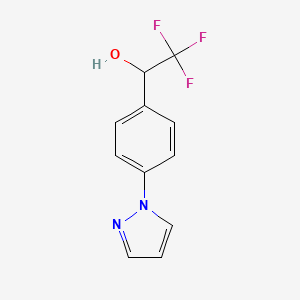

![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]aniline](/img/structure/B11714935.png)
